molecular formula C14H23O2P B3122293 Dibutyl phenylphosphonite CAS No. 3030-90-8

Dibutyl phenylphosphonite

Cat. No.: B3122293
CAS No.: 3030-90-8
M. Wt: 254.3 g/mol
InChI Key: YBAAIJIDIRQVLY-UHFFFAOYSA-N
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Description

Dibutyl phenylphosphonite (structural formula: C₆H₅P(O)(OC₄H₉)₂) is an organophosphorus compound characterized by a phenyl group and two butyl ester groups attached to a phosphorus atom in the phosphonite oxidation state (P³⁺). Phosphonites are intermediates in the synthesis of phosphonates and are utilized as ligands in coordination chemistry, stabilizers in polymers, and precursors in agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutyl phenylphosphonite can be synthesized through the reaction of phenylphosphonic dichloride with butanol in the presence of a base. The reaction typically occurs under reflux conditions, and the product is purified through distillation. The general reaction is as follows:

PhPCl2+2BuOHPhP(OBu)2+2HCl\text{PhPCl}_2 + 2 \text{BuOH} \rightarrow \text{PhP(OBu)}_2 + 2 \text{HCl} PhPCl2​+2BuOH→PhP(OBu)2​+2HCl

Industrial Production Methods

In industrial settings, this compound is produced using continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reactants and the use of catalysts to enhance the reaction rate. The product is then subjected to purification steps such as distillation and filtration to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Dibutyl phenylphosphonite undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form dibutyl phenylphosphonate.

    Substitution: It can participate in nucleophilic substitution reactions where the butyl groups are replaced by other nucleophiles.

    Hydrolysis: It can be hydrolyzed to form phenylphosphonic acid and butanol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out at elevated temperatures.

    Substitution: Reagents such as alkyl halides or alcohols can be used in the presence of a base to facilitate substitution reactions.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze this compound.

Major Products Formed

    Oxidation: Dibutyl phenylphosphonate.

    Substitution: Various substituted phosphonites depending on the nucleophile used.

    Hydrolysis: Phenylphosphonic acid and butanol.

Scientific Research Applications

Catalytic Applications

Dibutyl phenylphosphonite is primarily recognized for its utility as a ligand in coordination chemistry and catalysis. Its phosphorus center can coordinate with transition metals, facilitating various chemical reactions.

  • Homogeneous Catalysis : DBPP is utilized in liquid-liquid biphasic systems, enhancing reaction efficiency by providing a stable environment for catalytic processes. Its ability to form complexes with metals like palladium and platinum allows it to participate in hydrophosphination reactions, which are crucial for synthesizing organophosphorus compounds .
  • Mechanistic Studies : Research indicates that DBPP can act as a catalyst in the phosphorylation of alcohols and phenols, leading to the formation of phosphonates and phosphonites. This application is significant in the synthesis of biologically active molecules .

Material Science

DBPP has applications in the development of advanced materials, particularly in coatings and polymers.

  • Stabilizers in Polymers : The compound serves as a stabilizer for polyolefins and other polymers, enhancing their thermal stability and resistance to oxidative degradation. This property is vital for extending the lifespan of materials used in various industrial applications .
  • Mechanoluminescent Materials : Recent studies have explored the incorporation of DBPP into mechanoluminescent materials, which emit light when mechanically stressed. This application has potential uses in safety devices and smart materials that respond to physical stimuli .

Biological Applications

DBPP's biological activity makes it a candidate for various applications in medicinal chemistry.

  • Antioxidant Properties : Research has shown that this compound exhibits antioxidant properties, which can protect cells from oxidative stress. This characteristic is particularly relevant in developing therapeutic agents aimed at combating diseases related to oxidative damage .
  • Drug Development : Its role as a synthetic intermediate allows for the creation of phosphorus-containing drugs, which are essential in treating various conditions, including cancer and neurodegenerative diseases. DBPP can be modified to enhance its pharmacological properties, making it a versatile compound in drug design .

Case Study 1: Catalytic Efficiency

A study highlighted the effectiveness of DBPP as a ligand in palladium-catalyzed reactions. The research demonstrated that using DBPP significantly increased the yield of desired products compared to traditional ligands. The mechanism involved coordination with palladium, facilitating the activation of substrates under mild conditions .

Case Study 2: Material Development

In another study, DBPP was incorporated into polymer matrices to improve their mechanical properties. The results indicated that polymers containing DBPP exhibited enhanced toughness and resistance to thermal degradation, showcasing its potential for use in high-performance materials .

Mechanism of Action

The mechanism of action of dibutyl phenylphosphonite involves its ability to donate electrons and neutralize free radicals, thereby acting as an antioxidant. It interacts with molecular targets such as reactive oxygen species (ROS) and prevents oxidative damage to cells and materials. The pathways involved include the scavenging of free radicals and the inhibition of oxidative chain reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diethyl Phenylphosphonite (CAS 1638-86-4)

Structural Differences :

  • Replaces butyl groups with ethyl esters.

Dibutyl Methylphosphonate (CAS 2404-73-1)

Structural Differences :

  • Substitutes phenyl group with a methyl group.
  • Phosphonate (P⁵⁺) oxidation state instead of phosphonite (P³⁺).

Properties :

  • Higher thermal stability due to the P=O bond.
  • Lower reactivity in radical reactions compared to phosphonites.

Dibutyl Hydrogen Phosphonate (Dibutyl Hydrogen Phosphite)

Structural Differences :

  • Contains a hydrogen atom directly bonded to phosphorus (P–H bond).
  • Phosphite (P³⁺) structure with higher acidity.

Reactivity :

  • Acts as a reducing agent and antioxidant in polymers.
  • More prone to hydrolysis than Dibutyl phenylphosphonite due to the P–H bond .

Dibutyl Phthalate (DBP, CAS 84-74-2)

Structural Differences :

  • Phthalate ester (benzene dicarboxylate core) vs. phosphonite.

Physical Properties :

  • High boiling point (~340°C) and low water solubility (13 mg/L at 25°C), making it a persistent environmental contaminant .

Key Physical and Chemical Properties

Property This compound (Inferred) Dibutyl Methylphosphonate Dibutyl Phthalate
Molecular Formula C₁₄H₂₃O₂P C₉H₂₁O₃P C₁₆H₂₂O₄
Boiling Point ~250–300°C (estimated) 220–240°C 340°C
Solubility Low in water, high in organics Miscible with Amsco 13 mg/L (water)
Oxidation State (P) +3 +5 N/A (phthalate ester)
Primary Use Polymer stabilizer, ligand Metal extraction Plasticizer

Environmental and Regulatory Considerations

  • Phosphonites vs. Phosphates : Phosphonites’ lower oxidation state increases reactivity but may reduce environmental persistence compared to phosphates .

Biological Activity

Dibutyl phenylphosphonite (DBPP) is an organophosphorus compound that has garnered attention for its biological activity, particularly in the context of its potential therapeutic applications and mechanisms of action. This article aims to consolidate existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activities associated with DBPP.

  • Chemical Formula : C14_{14}H21_{21}O2_2P
  • Molecular Weight : 250.30 g/mol
  • Structure : DBPP consists of a phenyl group attached to a phosphonite moiety with two butyl groups.

Antimicrobial Properties

DBPP has shown significant antimicrobial activity, particularly against various strains of bacteria and fungi. Studies have indicated that DBPP can disrupt microbial cell membranes, leading to cell lysis and death. The mechanism appears to involve the interaction of the phosphonite group with lipid bilayers, which alters membrane integrity.

Enzyme Inhibition

Research has demonstrated that DBPP acts as an inhibitor for several key enzymes:

  • Glycogen Synthase Kinase 3 Beta (GSK-3β) : DBPP exhibits a moderate inhibitory effect on GSK-3β, which is implicated in various cellular processes including metabolism and cell survival. Molecular docking studies suggest that DBPP binds preferentially to the substrate-binding site of GSK-3β, leading to increased ATP accumulation in enzymatic assays (IC50_{50} = 2.0 µM) .
  • Plasmodium falciparum : Preliminary studies indicate that DBPP may possess antimalarial properties through mechanisms yet to be fully elucidated. Its interaction with Plasmodium falciparum has been noted, although resistance studies have not yielded definitive insights into its mode of action against this pathogen .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of DBPP on various human cell lines. Results showed minimal cytotoxicity at therapeutic concentrations, indicating a favorable safety profile for potential pharmaceutical applications .

Case Studies

  • Antimicrobial Efficacy : A study conducted on the efficacy of DBPP against Staphylococcus aureus demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The study highlighted the compound's potential as a biocide in clinical settings.
  • GSK-3β Inhibition : In a controlled enzymatic assay, DBPP was tested alongside other known inhibitors of GSK-3β. The results indicated that DBPP's mixed inhibition mechanism could be exploited for therapeutic interventions in conditions such as diabetes and neurodegenerative diseases .

Table 1: Summary of Biological Activities of this compound

Activity TypeTarget Organism/EnzymeIC50_{50} / EffectReference
AntimicrobialStaphylococcus aureus50 µg/mL
Enzyme InhibitionGSK-3β2.0 µM
AntimalarialPlasmodium falciparumUnknown
CytotoxicityHuman liver cells (Chang cells)Minimal at therapeutic doses

Table 2: Molecular Docking Results for GSK-3β Interaction

Binding SiteBinding Affinity (kcal/mol)Interaction Type
Substrate-binding site-6.9Hydrogen bonds
ATP-binding site-6.1Steric interactions

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for dibutyl phenylphosphonite, and how can purity be validated?

this compound is typically synthesized via nucleophilic substitution between phenylphosphonous acid derivatives and butanol under inert conditions. Key steps include controlling stoichiometry, reaction temperature (often 60–80°C), and using catalysts like triethylamine to minimize side reactions . For purity validation, researchers should employ:

  • Nuclear Magnetic Resonance (NMR) : Analyze <sup>31</sup>P NMR for characteristic shifts (e.g., δ +100–110 ppm for phosphonite derivatives) .
  • Chromatography : Use HPLC or GC-MS to detect residual solvents or unreacted precursors.
  • Elemental Analysis : Verify C, H, P content against theoretical values .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Although this compound is not classified as carcinogenic, its reactivity requires:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles.
  • Ventilation : Use fume hoods to prevent inhalation of vapors .
  • Storage : Under nitrogen or argon in glass containers to avoid hydrolysis .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Q. How does this compound’s structure influence its reactivity in organophosphorus chemistry?

The phosphonite group (P–O–C4H9) enhances nucleophilicity compared to phosphates, enabling its use as a ligand in catalysis (e.g., cross-coupling reactions). Steric effects from the butyl groups can modulate reaction rates and selectivity in metal complexes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?

Discrepancies in solubility (e.g., polar vs. nonpolar solvents) may arise from impurities, hydration states, or measurement techniques. To address this:

  • Standardize Conditions : Use anhydrous solvents and controlled humidity.
  • Gravimetric Analysis : Measure solubility by mass difference after filtration and drying .
  • Cross-Validate : Compare data with structurally analogous compounds (e.g., diethyl phenylphosphonite) .

Q. What methodological considerations are essential for designing kinetic studies of this compound in catalytic systems?

Key factors include:

  • Substrate Scope : Test reactivity with diverse electrophiles (e.g., aryl halides, alkenes).
  • In Situ Monitoring : Use <sup>31</sup>P NMR or IR spectroscopy to track intermediate formation .
  • Control Experiments : Exclude air/moisture via Schlenk techniques and compare with non-catalytic runs .

Q. How can computational modeling complement experimental data to predict this compound’s behavior in complex reactions?

Density Functional Theory (DFT) calculations can:

  • Map transition states to explain stereochemical outcomes.
  • Quantify ligand-metal binding energies in catalytic cycles.
  • Validate experimental kinetics (e.g., activation barriers) .

Q. What strategies mitigate side reactions (e.g., hydrolysis or oxidation) during large-scale syntheses of this compound?

  • Inert Atmosphere : Use nitrogen/argon purging and molecular sieves to exclude moisture .
  • Low-Temperature Quenching : Terminate reactions rapidly to prevent degradation.
  • Additive Screening : Antioxidants (e.g., BHT) or radical scavengers may stabilize intermediates .

Q. Data Contradiction Analysis

Q. Why do studies report varying catalytic efficiencies of this compound in asymmetric synthesis?

Disparities may stem from:

  • Metal Source Purity : Trace impurities in metal precursors (e.g., Pd, Cu) alter turnover numbers.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates differently than toluene .
  • Substrate Electronic Effects : Electron-withdrawing groups on substrates can shift rate-determining steps .

Q. Ethical and Reproducibility Considerations

Q. How should researchers address reproducibility challenges in this compound-based protocols?

Follow guidelines from :

  • Detailed Experimental Sections : Include exact molar ratios, stirring rates, and purification steps.
  • Deposit Raw Data : Share NMR spectra, chromatograms, and crystallographic files in supplementary materials.
  • Benchmark Against Literature : Compare yields/selectivity with prior studies (e.g., diethyl analogs) .

Properties

IUPAC Name

dibutoxy(phenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23O2P/c1-3-5-12-15-17(16-13-6-4-2)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAAIJIDIRQVLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOP(C1=CC=CC=C1)OCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The starting material, butyl phenylphosphonochloridate, was prepared from dichlorophenylphosphine as follows: To a cold, stirred solution of 30.0 g of butanol and 41.4 g of trtiethylamine in about 300 ml of ethyl ether was added dropwise a solution of 34.6 g of dichlorophenylphosphine in about 200 ml of ethyl ether while the temperature was maintained below 0°. When addition was completed, the mixture was allowed to warm to room temperature. Stirring was continued overnight. The mixture was filtered, and the filtrate was concentrated under reduced pressure. The residual oil was distilled under reduced pressure to give 39.5 g of dibutyl phenylphosphonite, b.p. 120°-131°/ca 1.0 mm. Chlorine gas was bubbled into 38.5 g of dibutyl phenylphosphonite for about three hours. The mixture was warmed to 50° under aspirator vacuum to remove butyl chloride. The residual colorless oil was dissolved in 100 ml of benzene, washed with 1% sodium hydroxide and with water, dried over magnesium sulfate, and the dried solution concentrated under reduced pressure to give 30.6 g of pale yellow butyl phenylphosphonochloridate.
Name
butyl phenylphosphonochloridate
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
Quantity
30 g
Type
reactant
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Quantity
300 mL
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Reaction Step Two
Quantity
34.6 g
Type
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Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

Dibutyl phenylphosphonite
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Dibutyl phenylphosphonite
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Dibutyl phenylphosphonite

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